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Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the
dihydroquinolinone class of molecules. This scaffold is of significant interest in medicinal
chemistry, forming the core of several approved drugs and biologically active compounds. This
technical guide provides a comprehensive overview of the characterization of 1-Methyl-3,4-
dihydroquinolin-2(1H)-one, including its physicochemical properties, spectral data, synthesis,
and potential biological activities. The information presented herein is intended to serve as a
valuable resource for researchers engaged in the design and development of novel
therapeutics based on the dihydroquinolinone framework.

Physicochemical Properties

1-Methyl-3,4-dihydroquinolin-2(1H)-one, with the chemical formula C10H11NO, is a solid at
room temperature. Its fundamental properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1348831?utm_src=pdf-interest
https://www.benchchem.com/product/b1348831?utm_src=pdf-body
https://www.benchchem.com/product/b1348831?utm_src=pdf-body
https://www.benchchem.com/product/b1348831?utm_src=pdf-body
https://www.benchchem.com/product/b1348831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
Molecular Formula C10H11NO PubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
CAS Number 826-72-2 PubChem[1]
IUPAC Name 1-methyl-3,4-dihydroquinolin-2- PubChem[1]
one

XLogP3 1.2 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 0 PubChem[1]
Exact Mass 161.084063974 PubChem[1]
Monoisotopic Mass 161.084063974 PubChem[1]
Topological Polar Surface Area  20.3 A2 PubChem[1]
Heavy Atom Count 12 PubChem[1]

Spectroscopic Characterization

While a complete set of experimentally determined spectra for 1-Methyl-3,4-dihydroquinolin-
2(1H)-one is not readily available in the public domain, data from closely related analogs and
computational predictions can provide a robust characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the quinolinone ring system, typically in the range of & 7.0-8.0 ppm. The
methylene protons at the C3 and C4 positions would likely appear as multiplets in the
aliphatic region (6 2.5-3.5 ppm). The N-methyl group would present as a singlet, also in the
aliphatic region. The exact chemical shifts and coupling constants would be influenced by the
specific substitution pattern and solvent used.
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e 13C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C2) in
the downfield region (& > 160 ppm). The aromatic carbons would resonate in the typical
range of & 110-150 ppm. The methylene carbons (C3 and C4) and the N-methyl carbon
would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methyl-3,4-dihydroquinolin-2(1H)-one is predicted to exhibit a strong
absorption band corresponding to the carbonyl (C=0) stretching vibration of the lactam ring,
typically in the range of 1650-1700 cm~1. Aromatic C-H stretching vibrations would be observed
above 3000 cm~1, while aliphatic C-H stretching would appear just below 3000 cm~1. The
aromatic C=C stretching vibrations would be visible in the 1450-1600 cm~1 region. A vapor-
phase IR spectrum is available on PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show a molecular ion peak [M]*
corresponding to the molecular weight of the compound (161.20 g/mol ). Fragmentation
patterns would likely involve the loss of small molecules such as CO and cleavage of the
dihydroquinolinone ring. A GC-MS spectrum is available on PubChem.[1]

Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Several synthetic strategies can be employed for the preparation of the 3,4-dihydroquinolin-
2(1H)-one core structure. These methods can be adapted for the synthesis of the N-methylated
analog.

General Synthetic Approaches

Two prominent methods for the synthesis of the dihydroquinolin-2(1H)-one scaffold are:

o Reductive Cyclization of o-Nitrocinnamic Acids: This classic approach involves the reduction
of the nitro group of an ortho-nitrocinnamic acid derivative to an amine, which then
undergoes intramolecular cyclization to form the lactam ring.

o Radical Addition and Cyclization of N-Arylacrylamides: This modern method utilizes radical-
mediated reactions, often involving the cyclization of an N-arylacrylamide precursor. The use
of N-methyl-N-arylcinnamamides is a direct route to N-methylated dihydroquinolinones.[2]
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Experimental Workflow: Synthesis via N-Methyl-N-
phenylcinnamamide

A plausible synthetic route starting from N-methylaniline and cinnamoyl chloride is outlined
below. This approach is based on the well-established synthesis of N-arylcinnamamides
followed by intramolecular cyclization.

Synthesis of 1-Methyl-3,d-dihydroquinolin-2(1H)-one

Lewi
(e.g., AICI2) or
Protic Acid (e.g., PPA)

Base (e.g., Pyridine) 1-Methyl-3,4-dihydroguinolin-2(1H)-one

N-Methyl-N-phenylcinnamamide

Cinnamoyl Chioride

N-Methylaniline

Click to download full resolution via product page
Caption: Synthetic workflow for 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Methyl-N-phenylcinnamamide

e To a solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane
(DCM) at 0 °C, add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise.

» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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» Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, wash the reaction mixture with 1N HCI, saturated NaHCOs solution, and
brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford N-Methyl-N-
phenylcinnamamide.

Step 2: Intramolecular Cyclization

o Add N-Methyl-N-phenylcinnamamide (1.0 eq) to a solution of a Lewis acid (e.g., AICls, 3.0
eq) in a suitable solvent (e.g., nitrobenzene or CS2) at 0 °C. Alternatively, a strong protic acid
like polyphosphoric acid (PPA) can be used at elevated temperatures.

 Stir the reaction mixture at the appropriate temperature (0 °C to 100 °C depending on the
catalyst) for 2-6 hours.

e Monitor the reaction by TLC.

e Quench the reaction by carefully pouring it onto crushed ice and extracting with an organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with water and brine, dry over anhydrous Naz2S0Oa, and concentrate.

o Purify the crude product by column chromatography or recrystallization to yield 1-Methyl-
3,4-dihydroquinolin-2(1H)-one.

Biological Activity and Potential Applications

While there is limited direct biological data available for 1-Methyl-3,4-dihydroquinolin-2(1H)-
one, the broader class of 3,4-dihydroquinolin-2(1H)-ones is known for a wide range of
pharmacological activities.

Role as a Scaffold in Drug Discovery
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The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry. Its rigid,
bicyclic structure provides a well-defined three-dimensional orientation for appended functional
groups, making it an attractive starting point for the design of enzyme inhibitors and receptor
ligands.

Potential as a Tyrosine Kinase Inhibitor

A study has reported the synthesis and evaluation of derivatives of 1-Methyl-3,4-
dihydroquinolin-2(1H)-one as in vitro tyrosine kinase inhibitors.[3] One of the synthesized
compounds, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-
dihydroquinolin-2(1H)-one, demonstrated significant cytotoxic activity against the MDA-MB
cell line with an 1Cso value of 0.0515 uM.[3] This suggests that the 1-Methyl-3,4-
dihydroquinolin-2(1H)-one scaffold could be a valuable starting point for the development of
novel anticancer agents targeting tyrosine kinases.

Potential Mechanism of Action

1-Methyl-3,4-dihydroquinolin-2(1H)-one
Derivative

Tyrosine Kinase Substrate Protein

Inhibits

Downstream Signaling
(e.g., Cell Proliferation, Survival)
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Caption: Inhibition of Tyrosine Kinase Signaling Pathway.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have also been investigated as
selective inhibitors of human neuronal nitric oxide synthase (nNNOS).[4][5] Potent and selective
NNOS inhibitors have therapeutic potential in a variety of neurological disorders.[4] This
indicates another promising avenue for the exploration of 1-Methyl-3,4-dihydroquinolin-
2(1H)-one derivatives in drug discovery.

Conclusion

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a molecule with significant potential in the field of
medicinal chemistry. While comprehensive experimental data for this specific compound is
somewhat limited, the information available for its derivatives and the broader class of
dihydroquinolinones highlights its importance as a scaffold for the development of novel
therapeutic agents, particularly in the areas of oncology and neurology. Further research into
the synthesis, characterization, and biological evaluation of this compound and its analogs is
warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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